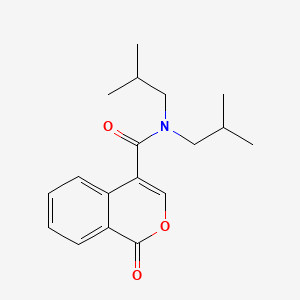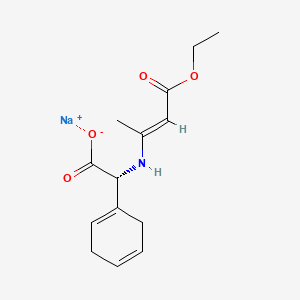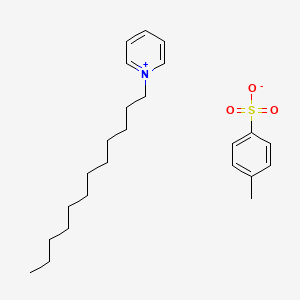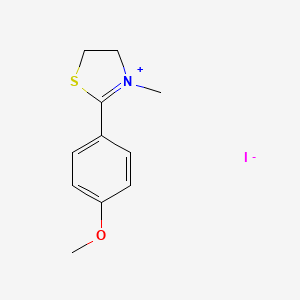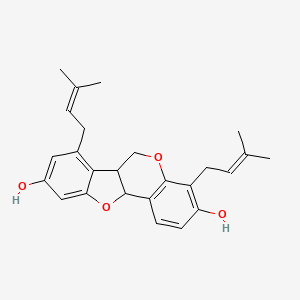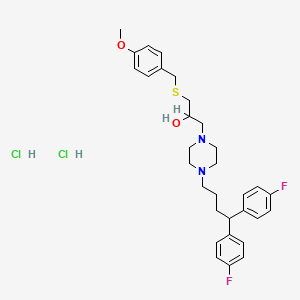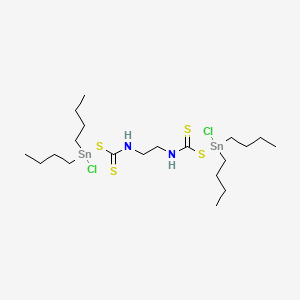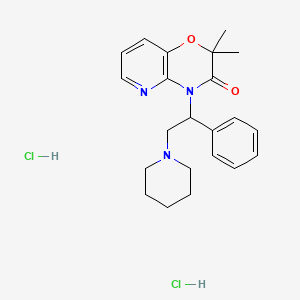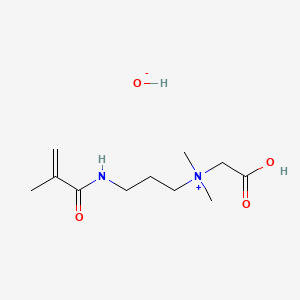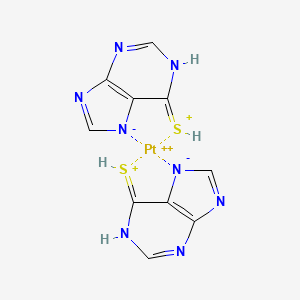
6-Mercaptopurine platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Mercaptopurine platinum is a coordination compound that combines 6-mercaptopurine, a well-known antineoplastic agent, with platinum.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine platinum involves the coordination of 6-mercaptopurine with platinum ions. One common method includes reacting 6-mercaptopurine with a platinum(IV) chloride complex in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of a chelate complex where 6-mercaptopurine acts as a bidentate ligand, coordinating through its sulfur and nitrogen atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Mercaptopurine platinum undergoes various chemical reactions, including:
Oxidation: The sulfur atom in 6-mercaptopurine can be oxidized, affecting the stability and reactivity of the compound.
Reduction: Platinum(IV) can be reduced to platinum(II), altering the coordination environment and potentially the biological activity.
Substitution: Ligands in the platinum coordination sphere can be substituted with other ligands, modifying the compound’s properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligand exchange reactions using various ligands like chloride or amines
Major Products:
Oxidation: Oxidized derivatives of 6-mercaptopurine.
Reduction: Platinum(II) complexes.
Substitution: New platinum coordination compounds with different ligands
Applications De Recherche Scientifique
6-Mercaptopurine platinum has diverse applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of platinum complexes.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, combining the effects of 6-mercaptopurine and platinum-based drugs to enhance cytotoxicity against cancer cells
Mécanisme D'action
The mechanism of action of 6-mercaptopurine platinum involves multiple pathways:
Inhibition of Nucleic Acid Synthesis: 6-Mercaptopurine interferes with purine metabolism, inhibiting DNA and RNA synthesis.
DNA Crosslinking: Platinum forms crosslinks with DNA, disrupting replication and transcription processes.
Induction of Apoptosis: The combined effects of 6-mercaptopurine and platinum lead to increased apoptosis in cancer cells
Comparaison Avec Des Composés Similaires
Cisplatin: A well-known platinum-based anticancer drug.
6-Thioguanine: Another thiopurine used in cancer treatment.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant
Uniqueness: 6-Mercaptopurine platinum is unique due to its dual mechanism of action, combining the antimetabolite properties of 6-mercaptopurine with the DNA crosslinking ability of platinum. This combination potentially enhances its efficacy against cancer cells compared to individual components .
Propriétés
Numéro CAS |
20146-85-4 |
|---|---|
Formule moléculaire |
C10H8N8PtS2+2 |
Poids moléculaire |
499.4 g/mol |
Nom IUPAC |
platinum(2+);1H-purin-7-id-6-ylidenesulfanium |
InChI |
InChI=1S/2C5H4N4S.Pt/c2*10-5-3-4(7-1-6-3)8-2-9-5;/h2*1-2H,(H2,6,7,8,9,10);/q;;+2 |
Clé InChI |
VDQDVOIUYXOUMT-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=[SH+])N1)[N-]C=N2.C1=NC2=C(C(=[SH+])N1)[N-]C=N2.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


